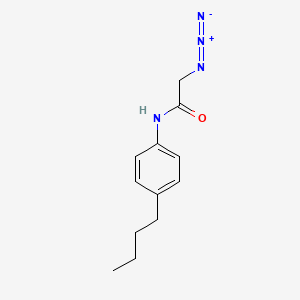

2-azido-N-(4-butylphenyl)acetamide

Descripción

2-Azido-N-(4-butylphenyl)acetamide is an azide-functionalized acetamide derivative characterized by a butylphenyl substituent at the N-position of the acetamide backbone. These compounds are synthesized via nucleophilic substitution or cycloaddition reactions, often involving azide introduction at the α-carbon of the acetamide group . The azido group (-N₃) confers unique reactivity, enabling applications in click chemistry, drug synthesis, and materials science .

N-Arylacetamides are pivotal intermediates in medicinal chemistry, agrochemicals, and heterocycle synthesis . For instance, 2-azido-N-(4-methylphenyl)acetamide exhibits a monoclinic crystal system (space group P2₁/c) with three independent molecules in the asymmetric unit, stabilized by N–H···O hydrogen bonds and van der Waals interactions . The butylphenyl variant likely shares similar hydrogen-bonding patterns but may exhibit altered packing due to increased hydrophobicity from the longer alkyl chain.

Propiedades

IUPAC Name |

2-azido-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-2-3-4-10-5-7-11(8-6-10)15-12(17)9-14-16-13/h5-8H,2-4,9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBSTGQWJCBSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 2-azido-N-(4-butylphenyl)acetamide typically involves the reaction of 4-butylaniline with chloroacetyl chloride to form N-(4-butylphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of 2-azido-N-(4-butylphenyl)acetamide . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.

Análisis De Reacciones Químicas

2-azido-N-(4-butylphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition reactions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various oxidizing agents. The major products formed from these reactions include triazoles, amines, and nitro compounds .

Aplicaciones Científicas De Investigación

2-azido-N-(4-butylphenyl)acetamide has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-azido-N-(4-butylphenyl)acetamide involves the azido group, which can undergo cycloaddition reactions to form triazoles. These triazoles can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function . The pathways involved in these interactions are often related to signal transduction and metabolic processes.

Comparación Con Compuestos Similares

Substituent Effects on Crystal Packing

- 2-Azido-N-(4-methylphenyl)acetamide (C₉H₁₀N₄O): Crystal System: Monoclinic (P2₁/c) . Unit Cell Parameters: a = 14.4362 Å, b = 21.3403 Å, c = 9.2949 Å, β = 98.356° . Hydrogen Bonding: Forms zigzag chains along the c-axis via N–H···O interactions (N–H···O = 2.10–2.20 Å) .

- 2-Azido-N-(4-fluorophenyl)acetamide :

- 2-Azido-N-(4-butylphenyl)acetamide :

Torsional Angles and Conformational Flexibility

- The azido group in 2-azido-N-(4-methylphenyl)acetamide shows rotational variability, with N–N–C–C torsion angles ranging from 102.7° to 173.9° . Longer alkyl chains (e.g., butyl) may restrict rotation, favoring trans conformations for steric relief.

Data Tables

Table 1: Crystallographic Parameters of Selected Azidoacetamides

Table 2: Hydrogen-Bond Geometry in 2-Azido-N-(4-methylphenyl)acetamide

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N1–H1A···O1 | 0.88 | 2.10 | 2.974 | 173.3 |

| N5–H5A···O2 | 0.88 | 2.15 | 2.995 | 168.5 |

| N9–H9C···O3 | 0.88 | 2.20 | 3.012 | 157.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.